2-(2-Carboxyvinyl)benzeneboronic acid is a boronic acid derivative characterized by a carboxyvinyl group attached to a phenyl ring with a boronic acid functional group. This compound is of significant interest in organic chemistry and medicinal applications due to its unique reactivity and ability to form complexes with diols.
This compound can be synthesized through various chemical methods, often involving the modification of phenylboronic acids. It falls under the category of boronic acids, which are organoboron compounds known for their ability to form reversible covalent bonds with diols, making them useful in biochemical applications and sensor technologies.
The synthesis of 2-(2-Carboxyvinyl)benzeneboronic acid typically involves the following methods:
Synthesis often requires careful monitoring of reaction conditions, including temperature, solvent choice, and catalyst concentration, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly used to characterize the synthesized compound.
The molecular structure of 2-(2-Carboxyvinyl)benzeneboronic acid can be represented as follows:
This structure allows for unique interactions with biological molecules, particularly sugars and other diols due to the boron atom's ability to form stable complexes.
2-(2-Carboxyvinyl)benzeneboronic acid participates in several notable chemical reactions:
The mechanism by which 2-(2-Carboxyvinyl)benzeneboronic acid interacts with biological systems primarily revolves around its ability to form stable complexes with diols:
This mechanism is particularly relevant in designing sensors for glucose detection, where selective binding to glucose over other sugars is desired.
The design of 2-(2-Carboxyvinyl)benzeneboronic acid (compound 2 in research literature) exemplifies structure-based strategies targeting serine β-lactamases (SBLs). Its scaffold integrates two pharmacophoric elements:
This dual-targeting approach leverages the mechanism of approved boronic acid inhibitors like vaborbactam but uses a simpler, non-cyclic aromatic backbone. The acrylate linker between the phenylboronic acid and carboxylate provides conformational flexibility, allowing optimal positioning of the carboxylate within class-specific subsites [1] [4]. In silico docking and X-ray crystallography confirm that the compound’s design satisfies key hydrogen-bonding and electrostatic requirements of SBL active sites [1].
The position of the carboxyvinyl chain on the phenylboronic acid ring critically determines inhibitory spectrum and potency. Research demonstrates stark contrasts between ortho- (compound 2) and meta-substituted (compound 3) isomers:
Table 1: Inhibition Profiles of Ortho vs. Meta Carboxyvinyl Substitutions
Compound | Substitution | KPC-2 (Class A) Ki (μM) | GES-5 (Class A) Ki (μM) | AmpC (Class C) Ki (μM) |
---|---|---|---|---|
2 | Ortho | 0.23 | 0.11 | 12.1 |
3 | Meta | 10.9 | 67.0 | 0.24 |
Source: Adapted from enzyme kinetics data [1]
Key Structure-Activity Relationships:
This "ortho-for-class-A, meta-for-class-C" paradigm underscores the role of positional isomerism in achieving β-lactamase class selectivity [1] [2].
The covalent binding mechanism of 2-(2-Carboxyvinyl)benzeneboronic acid involves reversible nucleophilic addition to Ser70, forming a tetrahedral boronate complex essential for inhibition:
Mechanism of Covalent Inhibition:
Table 2: Key Interactions in Covalent Complexes with β-Lactamases
β-Lactamase | Covalent Bond | Key Electrostatic Interactions | H-Bonding Network |
---|---|---|---|
KPC-2 (Class A) | Ser70–B bond | Arg220–carboxylate salt bridge | Ser130, Thr235, Thr237–boronate OH |
GES-5 (Class A) | Ser70–B bond | Arg244–carboxylate salt bridge | Thr237, Thr235–boronate OH |
AmpC (Class C) | Ser64–B bond | Arg349–carboxylate salt bridge | Asn346, Tyr150–carboxylate/boronate |
Source: X-ray crystallography and docking studies [1] [2]
Quantum mechanics/molecular mechanics (QM/MM) simulations corroborate that the tetrahedral adduct lowers the energy barrier for enzyme inhibition by >10 kcal/mol compared to non-covalent binding [2]. This covalent reversibility balances sustained inhibition during therapy with minimal off-target reactivity—a cornerstone of boronic acid inhibitor design [1] [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3